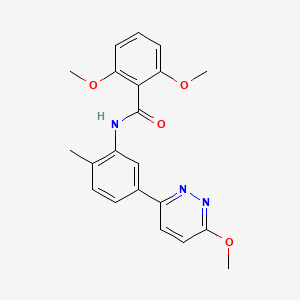

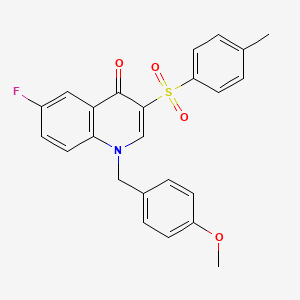

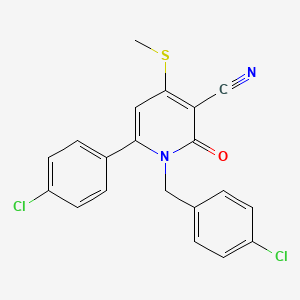

2,6-dimethoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,6-dimethoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide is a structurally complex benzamide derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives, which can be used to infer certain aspects of the compound . For instance, benzamide derivatives are known to exhibit a variety of biological activities and can be synthesized through various organic reactions, including Diels-Alder reactions as seen in the first paper .

Synthesis Analysis

The synthesis of benzamide derivatives can involve cycloaddition reactions, as demonstrated in the first paper where a Diels-Alder reaction was used to form methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide . These reactions are regioselective and can yield complex molecular structures with specific functional groups. Although the exact synthesis of this compound is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using X-ray diffraction techniques, as shown in the second paper for a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . The crystal structure can reveal the spatial arrangement of atoms and the presence of specific intermolecular interactions, such as hydrogen bonding and aromatic π-π interactions, which can influence the compound's stability and reactivity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. The first paper indicates that the synthesized compounds can form intramolecular hydrogen bonds and are capable of forming three-dimensional frameworks through a combination of hydrogen bonding and aromatic interactions . These interactions can significantly affect the chemical behavior of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be predicted using computational methods such as density functional theory (DFT), as seen in the second paper . DFT calculations can provide insights into the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties. Additionally, the molecular electrostatic potential (MEP) surface map can be used to estimate the chemical reactivity of the molecule. Antioxidant properties can also be determined experimentally, as demonstrated by the DPPH free radical scavenging test in the second paper .

Scientific Research Applications

Synthesis and Biological Activity

- The synthesis of novel heterocyclic compounds derived from natural products such as visnagenone and khellinone, leading to entities like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has shown potential anti-inflammatory and analgesic activities. These synthetic pathways highlight the versatility of dimethoxybenzamide derivatives in medicinal chemistry, providing a foundation for developing new therapeutic agents with enhanced biological properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Structural Characterization and Crystallography

- Detailed crystallographic studies of compounds related to dimethoxybenzamide derivatives, such as methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, have provided insight into the intermolecular interactions and structural conformations that could influence their biological activities. These studies are crucial for understanding the molecular basis of drug-receptor interactions and optimizing drug design (K. Kranjc, M. Kočevar, F. Perdih, 2011).

Pharmacokinetics and Metabolism

- Investigations into the pharmacokinetics and metabolism of novel compounds with potential therapeutic applications are essential for drug development. Studies on compounds like IN-1130, an ALK5 inhibitor with anti-fibrotic and anti-metastatic potential, provide valuable data on their bioavailability, tissue distribution, and metabolic pathways, crucial for advancing these compounds in the drug development pipeline (Y. W. Kim, Y. Kim, J. Lee, K. Chang, H. J. Lee, D.-K. Kim, Y. Y. Sheen, 2008).

Antimicrobial Evaluation

- The design and synthesis of novel benzamide derivatives, incorporating different heterocyclic frameworks, have been explored for their antimicrobial properties. These studies are pivotal in the search for new antimicrobial agents to combat resistant bacterial strains, showcasing the potential of dimethoxybenzamide derivatives as scaffolds for developing new antibiotics (M. H. Soliman, S. El-Sakka, Eman M. El-Shalakany, 2023).

properties

IUPAC Name |

2,6-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-13-8-9-14(15-10-11-19(28-4)24-23-15)12-16(13)22-21(25)20-17(26-2)6-5-7-18(20)27-3/h5-12H,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQRTJBNMGKTMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2552637.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)

![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)

![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)